molecular formula C18H19NO3 B7540350 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B7540350
M. Wt: 297.3 g/mol
InChI Key: MELFCLDSEWDPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide, also known as EMD-281014, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antidepressant and anxiolytic effects in animal models. In addition, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex of rats.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, a limitation of using 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide is its low solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide. One direction is to further study its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide and its effects on neurotransmitter systems. Finally, research is needed to develop more soluble forms of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide for use in animal studies.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide involves several steps. First, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. Next, this acid chloride is reacted with 2,5-dimethylphenylamine to form the amide product, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide. The final product is purified using column chromatography to obtain a white solid.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential use in treating neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In addition, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential use in treating depression and anxiety disorders.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-3-4-13(2)15(9-12)19-18(20)11-14-5-6-16-17(10-14)22-8-7-21-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELFCLDSEWDPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)acetamide

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